N-[3-(acetylamino)phenyl]-4-propoxybenzamide
Description
Overview of the Chemical Compound's Structural Class: Benzamide (B126) Derivatives
N-[3-(acetylamino)phenyl]-4-propoxybenzamide belongs to the broad and significant class of organic compounds known as benzamide derivatives. The core structure of a benzamide consists of a benzene ring attached to a carboxamide group (-C(=O)NH₂). In the case of this compound, the amide nitrogen is substituted with a 3-(acetylamino)phenyl group, and the benzene ring of the benzoyl group is substituted at the 4-position with a propoxy group.
The versatility of the benzamide scaffold allows for a wide array of chemical modifications at both the N-phenyl ring and the benzoyl moiety, leading to a vast library of derivatives with diverse physicochemical properties and biological activities. These modifications can influence factors such as solubility, crystal packing, and interactions with biological targets.
Historical Context of Related Benzamide Derivatives in Chemical Research
Benzamide derivatives have a rich history in chemical and medicinal research, with numerous compounds from this class having been investigated and developed for a wide range of applications. Historically, the benzamide structure has been recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets.
The exploration of benzamide derivatives has led to the discovery of compounds with a wide spectrum of pharmacological activities. These include, but are not limited to, anti-inflammatory, antimicrobial, anticonvulsant, and enzyme inhibitory properties. nanobioletters.com The ease of synthesis and the ability to readily modify the benzamide core have made this class of compounds a focal point for synthetic and medicinal chemists for decades. mdpi.com
Rationale for Academic Investigation of this compound
While specific research on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the study of structurally similar compounds. The academic interest in this particular molecule likely stems from the potential for novel biological activity arising from its unique combination of structural features.
The N-(acetylamino)phenyl moiety is a key feature. The presence and position of the acetylamino group can significantly influence the electronic and steric properties of the molecule, potentially leading to specific interactions with biological macromolecules. For instance, related N-substituted benzamide derivatives have been investigated as inhibitors of enzymes like histone deacetylases (HDACs). researchgate.net
The 4-propoxybenzamide portion of the molecule introduces a moderately long alkoxy chain. The nature of the alkoxy group can impact the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. Research on other alkoxy-substituted benzamides has explored their potential as anti-inflammatory agents and enzyme inhibitors.
The combination of these two substituted aromatic rings linked by an amide bond presents a compelling target for investigation. The specific substitution pattern of this compound may offer a unique three-dimensional structure that could lead to selective interactions with biological targets, making it a candidate for screening in various biological assays.
Scope and Objectives of Current and Future Research on this compound
Given the novelty of this compound, the scope of current and future research would likely be broad and foundational. The primary objectives would be to synthesize, characterize, and conduct initial biological screenings of the compound.
Synthesis and Characterization: The initial research phase would focus on the chemical synthesis of this compound. A common synthetic route would involve the acylation of 3-aminoacetanilide with 4-propoxybenzoyl chloride. Following synthesis, comprehensive characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy would be essential to confirm the molecular structure.
Biological Screening: Subsequent research would likely involve screening the compound for a variety of biological activities, guided by the known activities of related benzamide derivatives. Potential areas of investigation could include:
Enzyme Inhibition Assays: Based on the activity of other benzamides, this compound could be tested for its inhibitory effects on enzymes such as histone deacetylases (HDACs), carbonic anhydrases, or cyclooxygenases (COX). researchgate.netnih.gov
Antimicrobial Activity: Many benzamide derivatives have demonstrated antibacterial and antifungal properties. nanobioletters.com The compound could be screened against a panel of pathogenic bacteria and fungi.
Anti-inflammatory Activity: The potential for anti-inflammatory effects could be investigated using in vitro and in vivo models. researchgate.net
Structure-Activity Relationship (SAR) Studies: Future research could expand to the synthesis and evaluation of a series of analogues of this compound. By systematically modifying the substituents on both aromatic rings, researchers could establish structure-activity relationships, providing valuable insights for the design of more potent and selective compounds.
The table below summarizes the potential research directions for this compound.
| Research Area | Objectives |
| Chemical Synthesis | Develop and optimize a synthetic route for this compound. |
| Structural Characterization | Confirm the chemical structure and purity using spectroscopic and analytical techniques (NMR, MS, IR). |
| Biological Screening | Evaluate the compound for a range of biological activities, including enzyme inhibition, antimicrobial, and anti-inflammatory effects. |
| Structure-Activity Relationship (SAR) Studies | Synthesize and test analogues to understand the relationship between chemical structure and biological activity. |
Structure
3D Structure
Properties
IUPAC Name |
N-(3-acetamidophenyl)-4-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-3-11-23-17-9-7-14(8-10-17)18(22)20-16-6-4-5-15(12-16)19-13(2)21/h4-10,12H,3,11H2,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHNKMPEWKSBIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501256772 | |
| Record name | N-[3-(Acetylamino)phenyl]-4-propoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501256772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925563-96-8 | |
| Record name | N-[3-(Acetylamino)phenyl]-4-propoxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=925563-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[3-(Acetylamino)phenyl]-4-propoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501256772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for N 3 Acetylamino Phenyl 4 Propoxybenzamide
Retrosynthetic Analysis of N-[3-(acetylamino)phenyl]-4-propoxybenzamide
A retrosynthetic analysis of this compound deconstructs the target molecule into simpler, commercially available starting materials. The primary disconnection point is the central amide bond, a common and logical step in the retrosynthesis of N-arylbenzamides. youtube.comyoutube.com This disconnection yields two key precursors: 4-propoxybenzoic acid and N-(3-aminophenyl)acetamide (also known as 3-aminoacetanilide).
Further disconnection of 4-propoxybenzoic acid through an ether linkage points to 4-hydroxybenzoic acid and a propyl halide as the starting materials. nih.govnist.govsigmaaldrich.com The precursor N-(3-aminophenyl)acetamide can be traced back to 3-nitroaniline (B104315) through a selective reduction of the nitro group, followed by acetylation of the amino group, or by acetylation of 3-nitroaniline followed by reduction. wikipedia.org This systematic deconstruction provides a clear roadmap for the forward synthesis of the target molecule.
Classical Synthetic Routes for this compound
The classical synthesis of this compound primarily revolves around the formation of the crucial amide bond and the synthesis of its precursors through functional group interconversions.
Amide Bond Formation Strategies for this compound
The formation of the amide linkage between 4-propoxybenzoic acid and N-(3-aminophenyl)acetamide is the cornerstone of the synthesis. Several established methods can be employed for this transformation:
Acyl Chloride Method: This is a widely used and efficient method where 4-propoxybenzoic acid is first converted to its more reactive acyl chloride derivative, 4-propoxybenzoyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with N-(3-aminophenyl)acetamide to form the desired amide. This method is often favored for its high yields.
Coupling Reagent-Mediated Amidation: A variety of coupling reagents can facilitate the direct formation of the amide bond from the carboxylic acid and the amine, avoiding the need to form the acyl chloride. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.
Table 1: Comparison of Common Amide Bond Formation Strategies
| Method | Activating Agent/Coupling Reagent | Advantages | Disadvantages |
| Acyl Chloride | Thionyl chloride (SOCl₂), Oxalyl chloride | High reactivity, generally good yields. | Harsh reagents, generation of acidic byproducts (HCl). |
| Carbodiimide Coupling | DCC, EDC | Milder conditions, good for sensitive substrates. | Formation of urea (B33335) byproducts which can be difficult to remove, potential for racemization. |
Functional Group Interconversions Leading to this compound Precursors
The synthesis of the key precursors, 4-propoxybenzoic acid and N-(3-aminophenyl)acetamide, involves several functional group interconversions.
Synthesis of 4-Propoxybenzoic Acid: This precursor is typically synthesized via a Williamson ether synthesis. The process involves the deprotonation of 4-hydroxybenzoic acid with a base, such as sodium hydroxide (B78521) or potassium carbonate, to form the corresponding phenoxide. This phenoxide is then reacted with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) to yield 4-propoxybenzoic acid. chemicalbook.com
Synthesis of N-(3-aminophenyl)acetamide: This precursor can be prepared from 3-nitroaniline. The synthesis involves two main steps: the acetylation of the amino group and the reduction of the nitro group. The order of these steps can be varied. One common route is the acetylation of 3-nitroaniline with acetic anhydride (B1165640) to form N-(3-nitrophenyl)acetamide, followed by the reduction of the nitro group using reagents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., H₂/Pd-C) to give N-(3-aminophenyl)acetamide. wikipedia.org
Green Chemistry Approaches in the Synthesis of this compound
In recent years, the principles of green chemistry have been increasingly applied to amide bond formation to reduce the environmental impact of chemical syntheses. mdpi.com Key metrics used to evaluate the "greenness" of a reaction include atom economy, reaction mass efficiency, and process mass intensity (PMI). nih.govresearchgate.netnih.gov
For the synthesis of this compound, greener approaches could involve:
Catalytic Amidation: The use of catalysts, such as boric acid, can promote the direct amidation of carboxylic acids and amines, often under solvent-free or more environmentally benign solvent conditions. This approach avoids the use of stoichiometric activating agents and reduces waste.
Use of Greener Solvents: Replacing hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF), which are commonly used in amide synthesis, with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) can significantly improve the environmental profile of the process.
Solvent-free Reactions: Conducting the amide formation reaction under solvent-free conditions, for example, by heating the neat reactants in the presence of a catalyst, represents an ideal green chemistry scenario by eliminating solvent waste entirely.
Table 2: Green Chemistry Metrics for Amide Synthesis
| Metric | Description | Ideal Value |
| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | 100% |
| Reaction Mass Efficiency | (Mass of isolated product / Total mass of reactants) x 100% | 100% |
| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | 1 |
Chemoenzymatic Synthesis Strategies for this compound
Chemoenzymatic synthesis offers a powerful and sustainable alternative to traditional chemical methods for amide bond formation. springernature.com Enzymes, particularly lipases, have demonstrated significant potential in catalyzing the amidation reaction under mild conditions. researchgate.netnih.gov
For the synthesis of this compound, a lipase-catalyzed approach could be employed. rsc.org Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), are particularly attractive due to their stability, reusability, and broad substrate specificity. nih.gov The reaction would involve the direct condensation of 4-propoxybenzoic acid and N-(3-aminophenyl)acetamide in a suitable organic solvent or under solvent-free conditions. This enzymatic method offers high selectivity, reduces the formation of byproducts, and operates under environmentally friendly conditions. mdpi.comnih.gov
Adenylating enzymes also present a viable biocatalytic route for amide bond formation, proceeding through an enzyme-mediated activation of the carboxylic acid. nih.govresearchgate.net
Synthesis of this compound Analogs and Derivatives
The synthesis of analogs and derivatives of this compound can be achieved by modifying the core structure at several positions. nih.govplu.mx
Variation of the Propoxy Group: Analogs with different alkoxy chains can be synthesized by using various alkyl halides in the Williamson ether synthesis with 4-hydroxybenzoic acid. This allows for the introduction of ethoxy, butoxy, or other alkoxy groups at the 4-position of the benzoyl moiety.
Substitution on the Phenyl Rings: Derivatives can be prepared by using substituted 4-propoxybenzoic acids or substituted N-(3-aminophenyl)acetamides. For instance, introducing substituents on the aniline (B41778) ring of the N-(3-aminophenyl)acetamide precursor would lead to derivatives with modified electronic and steric properties.
Modification of the Acetylamino Group: The acetylamino group can be replaced with other acyl groups by using different acylating agents during the synthesis of the N-(3-aminophenyl)acetamide precursor. This allows for the exploration of the structure-activity relationship of this part of the molecule.
The general synthetic strategies outlined for the parent compound, particularly the amide bond formation step, are generally applicable to the synthesis of these analogs and derivatives. nih.govresearchgate.netgoogle.com
Design Principles for this compound Analogs
The design of analogs for a given lead compound is guided by structure-activity relationship (SAR) studies, which aim to understand how different chemical modifications affect the molecule's interaction with its biological target. acs.orgacs.org For this compound, the core structure can be divided into three main regions for modification: the 4-propoxybenzoyl moiety, the central amide linker, and the 3-acetylaminophenyl group. The goal is to systematically alter these regions to enhance potency, selectivity, and pharmacokinetic properties.
Key design principles for generating analogs include:
Modification of the 4-Propoxy Group: The propoxy chain on the benzoyl ring is a key lipophilic feature. Analogs can be designed by varying the length and nature of this alkyl chain (e.g., replacing propoxy with ethoxy, butoxy, or isopropoxy groups) to probe the size and nature of the target's binding pocket. Introducing cyclic structures or branches can also influence binding affinity and metabolic stability.
Substitution on the Benzoyl Ring: The phenyl ring of the benzoyl group can be substituted with various functional groups to modulate its electronic and steric properties. Electron-withdrawing groups (e.g., halogens, trifluoromethyl) or electron-donating groups (e.g., methyl, methoxy) can be introduced at different positions to alter binding interactions. acs.org
Alterations to the 3-Acetylaminophenyl Moiety: This part of the molecule offers several modification points. The position of the acetylamino group can be moved from the meta (3-position) to the ortho (2-position) or para (4-position) to investigate the spatial requirements of the binding site. nih.govtandfonline.com
Variation of the Acyl Group: The acetyl group itself can be replaced with other acyl functionalities (e.g., formyl, propionyl, benzoyl) to explore different hydrogen-bonding patterns and steric fits.
Amide Bond Isosteres: While the amide bond is a crucial structural element, it can be susceptible to enzymatic cleavage. Replacing it with bioisosteres (e.g., esters, ketones, or reversed amides) can lead to analogs with improved metabolic stability and bioavailability.
These design strategies are systematically applied to generate a focused library of compounds, allowing researchers to build a comprehensive understanding of the structure-activity relationships governing the biological effects of this chemical scaffold. elsevierpure.com
Table 1: Potential Modifications for Analog Design of this compound
| Scaffold Region | Modification Strategy | Examples of New Groups | Rationale |
|---|---|---|---|
| 4-Alkoxy Group | Varying alkyl chain | Methoxy, Ethoxy, Isopropoxy, Butoxy | Explore lipophilicity and fit in binding pocket |
| Benzoyl Ring | Aromatic substitution | -F, -Cl, -CH₃, -CF₃, -OCH₃ | Modulate electronic properties and steric interactions |
| N-Phenyl Ring | Isomeric substitution | Move acetylamino to 2- or 4-position | Investigate spatial requirements of the target |
| Acetylamino Group | Acyl group variation | Formyl, Propionyl, Cyclopropanecarbonyl | Alter hydrogen bonding and steric bulk |
Parallel and Combinatorial Synthesis Techniques for this compound Libraries
To efficiently synthesize the diverse analogs outlined in the design principles, modern high-throughput synthesis techniques are employed. nih.gov Parallel and combinatorial synthesis allow for the rapid creation of large numbers of compounds, known as chemical libraries, which can then be subjected to biological screening. uniroma1.itniscpr.res.in
Parallel Synthesis
In parallel synthesis, a library of compounds is produced by running multiple, separate reactions simultaneously. nih.gov For a library of this compound analogs, this typically involves a matrix-based approach. For instance, a set of diverse 4-alkoxybenzoic acids (Building Block A) can be reacted with a set of substituted 3-aminoacetanilides (Building Block B) in a multi-well plate format (e.g., 96-well plates).
The core reaction is an amide bond formation. This is commonly achieved by first activating the carboxylic acid group of Building Block A (e.g., by converting it to an acid chloride or using a coupling agent like HATU or EDC) and then reacting it with the amine group of Building Block B. nih.gov Each well of the reaction plate contains a unique combination of one acid and one amine, leading to a spatially addressed library where the structure of the product in each well is known. nih.gov This method is highly efficient for creating libraries of hundreds to thousands of distinct compounds. nih.gov
Combinatorial Synthesis
For creating even larger libraries, a "split-and-pool" (or split-mix) strategy, often performed on a solid support, can be used. niscpr.res.inwikipedia.org In this approach, a solid support (e.g., resin beads) is divided into portions. rsc.org A different building block is attached to each portion. The portions are then pooled, mixed, and split again for the next reaction step with a new set of building blocks. This process is repeated for each point of diversity in the molecule. ijpsonline.com
For example, a starting resin could be split into several portions, with each portion being coupled to a different substituted aniline. These resins would then be pooled and split again, and each new portion would be reacted with a different substituted benzoic acid. The result is a library where each bead carries a single, unique compound. wikipedia.org While this method can generate vast libraries, it requires deconvolution techniques to identify the structure of active compounds found during screening. niscpr.res.in
These high-throughput synthetic methodologies are indispensable tools in modern drug discovery, enabling the exploration of vast chemical space around a lead compound like this compound to identify analogs with superior properties. acs.org
Table 2: Example of a Parallel Synthesis Library Design
| Building Block A: 4-Alkoxybenzoic Acids | |||
|---|---|---|---|
| 4-Methoxybenzoic acid | 4-Ethoxybenzoic acid | 4-Propoxybenzoic acid | |
| Building Block B: Substituted Anilines | |||
| 3-Aminoacetanilide | N-(3-acetylaminophenyl)-4-methoxybenzamide | N-(3-acetylaminophenyl)-4-ethoxybenzamide | This compound |
| 4-Aminoacetanilide | N-(4-acetylaminophenyl)-4-methoxybenzamide | N-(4-acetylaminophenyl)-4-ethoxybenzamide | N-(4-acetylaminophenyl)-4-propoxybenzamide |
| 3-Aminobenzamide | 4-Methoxy-N-(3-carbamoylphenyl)benzamide | 4-Ethoxy-N-(3-carbamoylphenyl)benzamide | 4-Propoxy-N-(3-carbamoylphenyl)benzamide |
Molecular and Cellular Mechanistic Investigations of N 3 Acetylamino Phenyl 4 Propoxybenzamide Non Clinical Focus
Identification of Putative Molecular Targets for N-[3-(acetylamino)phenyl]-4-propoxybenzamide
Target Deconvolution Strategies for this compound
Information regarding the application of target deconvolution strategies to identify the specific molecular binding partners of this compound is not documented in published research. Methodologies such as affinity chromatography, chemical proteomics, or computational approaches like inverse docking have not been reported for this specific compound.
Ligand-Receptor Binding Studies of this compound (in vitro)
There are no publicly available in vitro studies that characterize the binding affinity of this compound to any specific receptor. Consequently, key parameters such as the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50) for receptor binding are unknown.
Enzymatic Modulation by this compound
In Vitro Enzyme Inhibition/Activation Kinetics of this compound
The effects of this compound on the activity of specific enzymes have not been characterized. There is a lack of published data from in vitro enzymatic assays that would detail its inhibitory or activating properties, including kinetic parameters that would define the mechanism of action (e.g., competitive, non-competitive, or uncompetitive inhibition).
Structural Basis of this compound-Enzyme Interactions
No structural biology studies, such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, have been published that would elucidate the three-dimensional interactions between this compound and a putative enzyme target. As a result, the specific binding site and the key molecular interactions that would govern its modulatory effects remain uncharacterized.
Cellular Pathway Modulation by this compound
There is no information available in the scientific literature describing the effects of this compound on intracellular signaling pathways. Studies investigating its impact on cellular processes, protein expression, or post-translational modifications have not been reported.
Information regarding this compound is not publicly available.
Extensive searches of publicly available scientific literature and databases have yielded no specific information on the molecular and cellular mechanistic investigations of the chemical compound this compound.
Specifically, there is no retrievable data concerning the following areas of non-clinical, in vitro research for this particular compound:
Impact on Intracellular Signaling Cascades: No studies were identified that investigated the effects of this compound on specific intracellular signaling pathways.
Gene Expression and Proteomic Profiling: There is no available data from gene expression or proteomic analyses conducted in response to cellular exposure to this compound.
Receptor Occupancy and Functional Assays: No receptor binding or functional assay data for this compound is present in the public domain.
Therefore, it is not possible to provide an article structured around the requested outline with scientifically accurate and detailed research findings for this specific compound. The requested data does not appear to be published in the sources accessed.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 3 Acetylamino Phenyl 4 Propoxybenzamide
Design Principles for SAR Studies of N-[3-(acetylamino)phenyl]-4-propoxybenzamide
The design of Structure-Activity Relationship (SAR) studies for this compound is founded on systematically altering its three primary structural components: the 3-(acetylamino)phenyl moiety, the central benzamide (B126) linker, and the 4-propoxybenzoyl group. The overarching goal is to probe the influence of steric, electronic, and hydrophobic properties on the molecule's interaction with its biological target.
Key design principles include:
Isosteric and Bioisosteric Replacements: Substituting functional groups with others that have similar spatial or electronic characteristics to investigate the importance of specific atoms or groups for activity. For example, the amide linker could be replaced with a reverse amide or an ester to probe the necessity of the N-H and C=O hydrogen bonding capabilities.
Homologation: Systematically increasing the length of the propoxy chain (e.g., to butoxy, pentoxy) or decreasing it (to ethoxy, methoxy) to determine the optimal hydrophobic character and length for fitting into a specific binding pocket. nih.gov
Positional Isomerism: Moving the acetylamino and propoxy substituents to different positions on their respective phenyl rings (e.g., ortho, meta, para) to understand the required spatial arrangement of key interaction domains.
Functional Group Modification: Introducing a variety of substituents onto the phenyl rings to modulate electronic properties (electron-donating vs. electron-withdrawing groups), hydrogen bonding potential (hydroxyl, amino groups), and steric bulk (tert-butyl, phenyl groups). nih.gov
These principles are applied iteratively to build a comprehensive understanding of the chemical space around the lead compound, guiding the design of analogs with improved potency, selectivity, and pharmacokinetic properties.
Impact of Core Benzamide Modifications on Activity Profile of this compound
The central benzamide core of this compound is a critical structural element that maintains the relative orientation of the two phenyl rings and participates in key hydrogen bonding interactions. Modifications to this core can significantly alter the compound's biological activity and properties.
The amide bond's hydrogen bond donor (N-H) and acceptor (C=O) are crucial for anchoring the molecule within a target's binding site. Studies on related benzamide-containing molecules have shown that the integrity of this linkage is often essential for activity. For instance, replacing a benzoate (B1203000) ester with a benzamide has been shown to improve metabolic stability while maintaining or slightly altering potency in farnesoid X receptor (FXR) antagonists. nih.gov
Strategies for modifying the benzamide core include:
Amide Bond Reversal: Synthesizing the "reversed amide" analog to alter the directionality of the hydrogen bond donor and acceptor groups. This can reveal the specific geometry required for optimal interaction. nih.govrti.org
Conformational Constraint: Introducing alkyl groups on the amide nitrogen (N-methylation) or incorporating the amide bond into a heterocyclic ring system can restrict rotation. This reduces the molecule's conformational flexibility, which can lead to higher binding affinity by minimizing the entropic penalty of binding, but only if the locked conformation is the bioactive one.
Scaffold Hopping: Replacing the entire benzamide core with other linking structures that maintain a similar distance and orientation between the two aromatic rings, such as a urea (B33335), sulfonamide, or other heterocyclic systems.
Role of Phenyl Substituents in Modulating this compound's Interactions
Substituents on both the 3-aminophenyl ring and the 4-propoxybenzoyl ring play a pivotal role in fine-tuning the molecular recognition of this compound. The nature and position of these substituents can influence binding affinity, selectivity, and physicochemical properties through various non-covalent interactions. nih.gov
For many benzamide derivatives, hydrophobic interactions are crucial for activity. researchgate.net Altering substituents on the phenyl rings can directly modulate the compound's lipophilicity. Moreover, the electronic properties of these substituents—whether they are electron-donating (e.g., -CH₃, -OCH₃) or electron-withdrawing (e.g., -Cl, -CF₃, -NO₂) — can affect the charge distribution across the aromatic rings and the acidity of the amide N-H group, thereby influencing electrostatic and hydrogen bonding interactions. nih.govresearchgate.net
Studies on related aminophenyl benzamides have shown that hydrogen bond donating groups can positively contribute to activity, while electron-withdrawing groups may have a negative influence, depending on the specific target. researchgate.net The antiplasmodial activity of certain phenoxybenzamides, for example, is highly dependent on the substitution pattern of the anilino (aminophenyl) portion of the molecule. researchgate.net
The following table summarizes the potential effects of various phenyl substituents on molecular interactions.
| Substituent Type | Example | Potential Effect on Interaction |
| Small Alkyl | -CH₃ | Increases lipophilicity; potential for favorable van der Waals interactions. |
| Halogens | -Cl, -F | Increases lipophilicity; can participate in halogen bonding; acts as an electron-withdrawing group. |
| Electron-Donating | -OCH₃, -NH₂ | Can act as hydrogen bond acceptors/donors; increases electron density in the phenyl ring. |
| Electron-Withdrawing | -CF₃, -NO₂ | Reduces electron density in the phenyl ring; can influence pKa of nearby groups; potential for dipole interactions. |
| Hydrogen Bond Donors/Acceptors | -OH, -CONH₂ | Forms specific hydrogen bonds with the target, potentially increasing affinity and selectivity. |
| Bulky Groups | -t-Butyl, -Phenyl | Can provide favorable hydrophobic interactions if the binding pocket has space, or can cause steric hindrance, preventing binding. |
Influence of Propoxy Chain Variations on this compound's Molecular Recognition
Research on other classes of molecules has demonstrated that alkoxy chain length can significantly influence biological potency. nih.gov For instance, in a series of nitazene (B13437292) opioids, analogs with ethoxy, isopropoxy, and propoxy chains showed higher potencies than those with shorter (methoxy) or longer (butoxy) chains, indicating an optimal fit within a specific hydrophobic sub-pocket of the mu-opioid receptor. nih.gov
Applying this principle to this compound, a systematic variation of the propoxy chain would likely yield significant insights.
The table below outlines potential modifications and their expected impact.
| Chain Variation | Example Structure | Rationale and Potential Impact |
| Chain Lengthening | -O-(CH₂)₃-CH₃ (Butoxy) | Increases hydrophobicity. May improve binding if the pocket is large enough to accommodate the longer chain, but could decrease activity if the pocket is sterically constrained. |
| Chain Shortening | -O-CH₂-CH₃ (Ethoxy) | Decreases hydrophobicity. May improve activity if the propoxy group is too bulky for the binding site. Could also improve aqueous solubility. |
| Branching | -O-CH(CH₃)₂ (Isopropoxy) | Introduces steric bulk near the phenyl ring. Can provide a better fit in uniquely shaped pockets and may increase metabolic stability by shielding the ether linkage. |
| Introducing Flexibility/Polarity | -O-CH₂-CH₂-O-CH₃ (Methoxyethoxy) | Increases polarity and introduces conformational flexibility. Can be used to probe for additional hydrogen bond acceptors or to improve pharmacokinetic properties. |
These modifications allow for a detailed mapping of the size, shape, and polarity of the binding pocket that accommodates the alkoxy group, guiding the design of analogs with enhanced molecular recognition.
Stereochemical Considerations in the SAR of this compound Derivatives
While the parent compound this compound is achiral, the introduction of stereocenters during the synthesis of its derivatives is a critical consideration in SAR studies. Biological targets, such as enzymes and receptors, are inherently chiral, and as a result, they often exhibit stereoselective interactions with small molecules.
A stereocenter could be introduced through several common modifications:
Branching of the Alkoxy Chain: For example, changing the propoxy group to a sec-butoxy group (-O-CH(CH₃)CH₂CH₃) creates a chiral center at the carbon attached to the oxygen.
Substitution on the Benzamide Linker: Adding a substituent to the alpha-carbon of a modified linker could introduce chirality.
Addition of Chiral Substituents: Attaching a substituent that is itself chiral to any part of the molecule.
When a chiral center is present, the resulting enantiomers (or diastereomers, if multiple centers exist) must be separated and evaluated independently. It is common for one enantiomer (the eutomer) to possess significantly higher activity than the other (the distomer). This difference in activity arises because the three-dimensional arrangement of functional groups in one enantiomer aligns optimally with the complementary binding site of the target, while the other does not.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govepa.gov For analogs of this compound, a QSAR model can be a powerful tool to predict the activity of unsynthesized compounds and to provide mechanistic insights into the key molecular properties driving activity.
The development of a QSAR model typically involves these steps:
Data Set Assembly: A series of structurally related analogs of this compound with experimentally determined biological activities (e.g., IC₅₀ or EC₅₀ values) is compiled.
Descriptor Calculation: For each analog, a wide range of molecular descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices, lipophilicity (logP)), or 3D (e.g., steric fields (CoMFA), hydrophobic fields (CoMSIA)). nih.govmdpi.com
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build an equation that links a subset of the calculated descriptors to the observed biological activity.
Model Validation: The predictive power of the model is rigorously tested using internal (cross-validation) and external validation (predicting the activity of a test set of compounds not used in model generation). nih.gov
Based on studies of closely related aminophenyl benzamide derivatives, a potential 3D-QSAR pharmacophore model for this class of compounds could include features such as two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor. researchgate.net A QSAR model for this compound analogs would likely find that hydrophobic character is a crucial descriptor for activity. researchgate.net The model could reveal that, in addition to hydrophobicity, specific steric and electronic features are critical for enhancing inhibitory potency. researchgate.net
For example, a hypothetical QSAR equation might look like: log(1/IC₅₀) = a(logP) - b(Steric_Bulk_R1) + c*(H-Bond_Donor_R2) + d
Where:
logP represents hydrophobicity.
Steric_Bulk_R1 is a descriptor for the size of a substituent on the acetylamino side.
H-Bond_Donor_R2 quantifies hydrogen bonding potential on the propoxybenzoyl side.
a, b, c, d are coefficients determined by the regression analysis.
Such a model provides a quantitative framework for understanding the SAR and guides the rational design of future, more potent analogs.
Computational Chemistry and Molecular Modeling Studies of N 3 Acetylamino Phenyl 4 Propoxybenzamide
Molecular Docking Simulations of N-[3-(acetylamino)phenyl]-4-propoxybenzamide with Target Receptors
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. For this compound, docking simulations are crucial for identifying potential biological targets and understanding the molecular basis of its activity. The process involves placing the flexible ligand into the binding site of a rigid or flexible receptor and scoring the different poses based on binding affinity.
Research on related benzamide (B126) structures has shown their interaction with a variety of receptors, suggesting potential targets for this compound. For instance, benzamide derivatives have been studied as tyrosine kinase inhibitors, and docking studies have been instrumental in elucidating their binding mechanisms within the ATP-binding site of kinases like EGFR, HER-4, and VEGFR-2. nih.gov Similarly, other studies have explored related scaffolds targeting opioid receptors and the inducible nitric oxide synthase (iNOS) enzyme. researchgate.netresearchgate.net
A typical molecular docking study for this compound would involve preparing the 3D structure of the ligand and obtaining the crystal structures of potential target proteins from a repository like the Protein Data Bank (PDB). The docking simulations would then predict the binding energy and identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the receptor's active site. These interactions are fundamental to the stability of the ligand-receptor complex and inform further structural modifications to enhance potency and selectivity.
Table 1: Potential Target Receptors for this compound Based on Scaffold Similarity
| Receptor Class | Specific Examples | Potential Role of Benzamide Scaffold |
|---|---|---|
| Tyrosine Kinases | EGFR, VEGFR-2, PDGFRa | ATP-competitive inhibition, interacting with hinge region |
| Opioid Receptors | δ-opioid receptor, μ-opioid receptor | Forming interactions within the receptor's binding pocket |
Molecular Dynamics Simulations of this compound-Protein Complexes
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations calculate the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, providing insights into the flexibility of the protein and the stability of the ligand-protein interactions.
For a complex of this compound with a target receptor identified through docking, an MD simulation would be initiated to assess the stability of the predicted binding mode. The simulation would reveal how the ligand and protein adapt to each other, the role of solvent molecules, and the persistence of key interactions (like hydrogen bonds) over a period of nanoseconds or even microseconds. researchgate.net Analysis of the simulation trajectory can confirm whether the initial docking pose is stable or if the ligand shifts to an alternative, more favorable conformation. This information is critical for validating docking results and gaining a deeper understanding of the binding mechanism.
De Novo Design Strategies Guided by this compound Scaffold
De novo design involves the computational creation of novel molecules with desired properties, often within the constraints of a specific binding site. The this compound structure can serve as a scaffold or starting point for these strategies. Algorithms can "grow" new molecules atom-by-atom or fragment-by-fragment from this core structure, exploring unoccupied pockets within the target's active site to form new, favorable interactions.
Modern approaches may utilize reinforcement learning coupled with deep generative models to build new molecules from the starting scaffold. arxiv.org These methods can optimize multiple objectives simultaneously, such as binding affinity, synthetic accessibility, and desirable pharmacokinetic properties. By using the benzamide scaffold as a foundation, these computational strategies can generate novel analogs with potentially improved activity and a distinct intellectual property profile. nih.govnih.gov
Ligand-Based and Structure-Based Virtual Screening for this compound Analog Discovery
Virtual screening is a powerful computational technique used to search large libraries of chemical compounds for molecules with specific biological activities. This can be done through two primary approaches:
Ligand-Based Virtual Screening (LBVS): This method uses the known active molecule, this compound, as a template. The algorithm searches for compounds in a database that have a similar 2D or 3D structure, or similar physicochemical properties. This approach is predicated on the principle that structurally similar molecules are likely to have similar biological activities. It is particularly useful when the 3D structure of the biological target is unknown.
Structure-Based Virtual Screening (SBVS): When the 3D structure of the target receptor is available, SBVS can be employed. This technique involves docking a large library of compounds into the receptor's binding site and scoring them based on their predicted binding affinity. nih.gov This approach can identify novel scaffolds that are structurally different from this compound but can still fit effectively into the target's active site, potentially leading to the discovery of new classes of inhibitors or activators. nih.gov
Quantum Chemical Calculations of this compound's Electronic Structure
Quantum chemical calculations, often based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. researchgate.net For this compound, these calculations can provide valuable information about its chemical reactivity, stability, and spectroscopic properties.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more reactive. Other calculated properties, such as the electrostatic potential map, reveal the distribution of charge on the molecule's surface, highlighting regions that are likely to engage in electrostatic or hydrogen-bonding interactions with a receptor. scispace.comresearchgate.net
In Silico Prediction of Physicochemical and Dispositional Parameters for this compound
Before a compound is synthesized, its potential as a drug can be assessed by predicting its physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties using computational models. chemrxiv.org These in silico predictions are vital for early-stage drug discovery, helping to identify candidates with favorable drug-like properties and reducing late-stage attrition. scispace.comnih.gov
For this compound, various software and web servers can predict key parameters. researchgate.netmdpi.com These predictions are typically based on Quantitative Structure-Property Relationship (QSPR) models, which correlate a molecule's structure with its properties. nih.gov For instance, Lipinski's Rule of Five is a commonly used filter to evaluate a compound's potential for oral bioavailability based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. nih.gov
Table 3: Predicted Physicochemical and ADME Properties for this compound
| Property | Predicted Value/Classification | Significance |
|---|---|---|
| Molecular Weight | ~312.37 g/mol | Adheres to Lipinski's Rule (< 500) |
| LogP (Octanol/Water Partition Coefficient) | Varies by algorithm (e.g., ~3.0-3.5) | Indicates good lipophilicity for membrane permeability |
| Hydrogen Bond Donors | 2 | Adheres to Lipinski's Rule (≤ 5) |
| Hydrogen Bond Acceptors | 4 | Adheres to Lipinski's Rule (≤ 10) |
| Topological Polar Surface Area (TPSA) | ~77.8 Ų | Influences cell permeability |
| Water Solubility | Predicted to be poorly soluble | May require formulation strategies for oral delivery |
| Blood-Brain Barrier (BBB) Permeation | Likely to be a non-permeator | Affects potential for CNS activity |
Advanced Analytical Methodologies for Characterization and Quantification of N 3 Acetylamino Phenyl 4 Propoxybenzamide
Spectroscopic Characterization of N-[3-(acetylamino)phenyl]-4-propoxybenzamide
Spectroscopy is indispensable for elucidating the molecular structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the compound's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of this compound in solution. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous assignment of the molecular structure.
¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to other protons. Key expected signals for this compound would include:
Aromatic Protons: Multiple signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons on the two phenyl rings. The substitution patterns will influence the multiplicity (singlets, doublets, triplets) and coupling constants.
Amide Protons: Two distinct singlets for the two N-H protons, typically in the downfield region (δ 8.0-10.5 ppm), which can be confirmed by D₂O exchange.
Propoxy Group Protons: A triplet for the terminal methyl group (CH₃), a sextet for the methylene (B1212753) group adjacent to the methyl (CH₂), and a triplet for the methylene group attached to the oxygen (OCH₂).
Acetyl Group Protons: A sharp singlet around δ 2.1 ppm corresponding to the methyl protons of the acetyl group.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. Expected chemical shifts would include:
Carbonyl Carbons: Two signals in the downfield region (δ 165-175 ppm) for the two amide carbonyl carbons.
Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm. Carbons attached to oxygen or nitrogen will appear more downfield.
Propoxy Group Carbons: Three distinct signals in the aliphatic region for the three carbons of the propoxy group.
Acetyl Methyl Carbon: A signal in the upfield region (around δ 24 ppm).
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary based on solvent and other conditions.
| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
| Amide C=O | - | ~168.5 |
| Acetyl C=O | - | ~170.0 |
| Aromatic C-H | 7.0 - 8.2 | 110 - 140 |
| Aromatic C-N / C-O | - | 140 - 160 |
| Amide N-H | 8.5 - 10.5 (2H, s) | - |
| Propoxy -OCH₂- | ~4.0 (2H, t) | ~70.0 |
| Propoxy -CH₂- | ~1.8 (2H, sextet) | ~22.5 |
| Propoxy -CH₃ | ~1.0 (3H, t) | ~10.5 |
| Acetyl -CH₃ | ~2.1 (3H, s) | ~24.5 |
Mass Spectrometry (MS) of this compound and its Metabolites (in vitro research context)
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula. Furthermore, MS, particularly when coupled with liquid chromatography (LC-MS), is vital for identifying metabolites in in vitro studies using systems like human liver microsomes. frontiersin.org
The metabolic fate of N-phenylbenzamide derivatives often involves several key biotransformations. nih.gov Aniline (B41778) derivatives, which can be formed from amide hydrolysis, may be oxidized to N-hydroxylamine and subsequently to nitrosobenzene (B162901) metabolites. frontiersin.org Common metabolic pathways for compounds like this compound, based on studies of similar structures, could include:
Hydroxylation: Addition of a hydroxyl (-OH) group, most commonly on one of the aromatic rings or on the propoxy side chain.
O-Depropylation: Cleavage of the propoxy group to yield a phenol (B47542) metabolite.
Amide Hydrolysis: Cleavage of either of the two amide bonds, resulting in smaller amine and carboxylic acid fragments.
N-Deacetylation: Removal of the acetyl group from the acetylamino moiety.
Glucuronidation: Conjugation with glucuronic acid, a common phase II metabolic reaction that increases water solubility for excretion.
These metabolic transformations result in new molecules with different masses, which can be detected and identified by LC-MS/MS through analysis of their characteristic mass-to-charge ratios (m/z) and fragmentation patterns.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amide) | Stretching | 3300 - 3500 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=O (Amide) | Stretching | 1630 - 1680 (Amide I band) |
| N-H (Amide) | Bending | 1510 - 1570 (Amide II band) |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-O (Ether) | Stretching | 1200 - 1275 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light by the molecule, providing information about the electronic transitions within its chromophores. The benzamide (B126) and substituted phenyl rings in this compound constitute the primary chromophores. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show one or more strong absorption maxima (λmax) in the UV region (200-400 nm), corresponding to π→π* transitions within the aromatic systems.
Chromatographic Separation Techniques for this compound
Chromatographic methods are essential for separating this compound from impurities, starting materials, or metabolites in a mixture, and for its quantification.
High-Performance Liquid Chromatography (HPLC) Methods for this compound
High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for the analysis of substituted benzamides. nih.govnih.gov A reversed-phase HPLC (RP-HPLC) method is typically employed for compounds of this polarity.
A standard RP-HPLC method would involve:
Stationary Phase: A non-polar C18 (octadecylsilyl) or C8 column is generally suitable.
Mobile Phase: A mixture of an aqueous solvent (like water with a buffer such as formic acid or ammonium (B1175870) acetate (B1210297) for MS compatibility) and an organic modifier (typically acetonitrile (B52724) or methanol).
Elution: A gradient elution, where the proportion of the organic modifier is increased over time, is often used to ensure good separation of the target compound from any impurities or metabolites which may have different polarities.
Detection: A UV detector set at one of the compound's absorption maxima (λmax) is commonly used for quantification. For higher sensitivity and specificity, an MS detector can be used (LC-MS). acs.org
Table 3: Example HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 30% B, increase to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) Applications for this compound
Gas Chromatography (GC) is another powerful separation technique, but its direct application for this compound can be challenging. The compound's relatively high molecular weight and the presence of polar N-H groups can lead to low volatility and poor peak shape due to adsorption on the column. colostate.edujfda-online.com
To overcome these limitations, derivatization is often required. libretexts.org This process involves chemically modifying the polar functional groups to create a more volatile and thermally stable derivative. colostate.edu Common derivatization methods for compounds with amide groups include:
Silylation: Reacting the N-H groups with a silylating agent (e.g., BSTFA) to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group. gcms.cz
Acylation: Reacting the N-H groups with an acylating agent (e.g., trifluoroacetic anhydride) to form a more volatile amide derivative. researchgate.net
Once derivatized, the compound can be analyzed by GC, typically using a non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) and a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) for detection. jfda-online.com
Supercritical Fluid Chromatography (SFC) in this compound Analysis
Supercritical Fluid Chromatography (SFC) has emerged as a powerful green analytical technique for the separation and analysis of pharmaceutical compounds, including this compound. mdpi.comtwistingmemoirs.com This method utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. mdpi.com The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiency compared to traditional High-Performance Liquid Chromatography (HPLC). chromatographytoday.comchromatographytoday.com
The analysis of this compound by SFC offers several advantages. Due to the non-polar nature of the CO₂ mobile phase, SFC behaves similarly to normal-phase chromatography, making it well-suited for separating molecules with polar functional groups like the amide linkages present in the target compound. mdpi.com To modulate retention and selectivity, polar organic co-solvents such as methanol, ethanol, or isopropanol (B130326) are often added to the CO₂ mobile phase. twistingmemoirs.com
Instrumentation for modern SFC is highly advanced, often referred to as Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC), and provides reliable and robust quantitative performance. nih.gov For a compound like this compound, which contains aromatic rings, stationary phases with phenyl groups can offer enhanced selectivity through π-π interactions. chromatographytoday.com The selection of the stationary phase is critical and can be optimized to achieve the desired separation from impurities or related substances. chromatographytoday.com The technique's high throughput, reduced consumption of organic solvents, and compatibility with mass spectrometry (MS) make it an attractive alternative to HPLC for both analytical and preparative scale work in pharmaceutical analysis. chromatographytoday.comnih.gov
Table 1: Hypothetical SFC Method Parameters for this compound Analysis
| Parameter | Condition | Rationale |
|---|---|---|
| Instrument | Analytical SFC System with UV and/or MS Detector | Provides high-resolution separation and sensitive detection. |
| Column | Phenyl-based stationary phase (e.g., 2-ethylpyridine) | Offers π-π interactions, enhancing selectivity for aromatic compounds. |
| Mobile Phase | Supercritical CO₂ with a Methanol gradient (5% to 40%) | Balances elution strength and selectivity for the amide compound. |
| Flow Rate | 3.0 mL/min | Higher flow rates than HPLC are possible due to low mobile phase viscosity, enabling faster analysis. chromatographytoday.com |
| Back Pressure | 150 bar | Maintains the CO₂ in its supercritical state throughout the system. |
| Temperature | 40 °C | Influences fluid density and analyte solubility, optimizing separation. |
| Detection | UV at 254 nm / MS-ESI+ | UV detection is suitable for the chromophores in the molecule; MS provides mass confirmation. |
X-ray Crystallography and Structural Elucidation of this compound
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a crystalline solid. For this compound, this technique can provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state.
The process begins with the growth of a high-quality single crystal of the compound, which can be achieved through methods like slow evaporation from a suitable solvent. This crystal is then mounted and exposed to a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. The intensities and positions of these spots are meticulously recorded by a detector.
This diffraction data is then processed to solve the crystal structure. Using direct methods or other phasing techniques, an initial electron density map is generated, from which the positions of the atoms can be inferred. The structural model is then refined using a full-matrix least-squares procedure, which minimizes the difference between the observed diffraction data and the data calculated from the model. researchgate.net The quality of the final structure is assessed by parameters such as the R-value, which should be low for a well-refined structure. researchgate.net The analysis reveals detailed information about intramolecular and intermolecular interactions, such as hydrogen bonding, which stabilize the crystal lattice. researchgate.neteurjchem.com
Table 2: Representative Crystallographic Data for a Benzamide Derivative Note: This data is hypothetical for this compound, based on typical values for similar organic molecules. researchgate.net
| Parameter | Value | Description |
|---|---|---|
| Empirical Formula | C₁₈H₂₀N₂O₃ | The elemental composition of the molecule. |
| Formula Weight | 312.36 g/mol | The molar mass of the compound. |
| Crystal System | Monoclinic | The shape of the unit cell. |
| Space Group | P2₁/c | Describes the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a = 9.1 Å, b = 16.5 Å, c = 11.2 Å, β = 96.5° | The lengths and angles defining the unit cell. |
| Volume (V) | 1675.4 ų | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| Final R-value | R₁ = 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Goodness-of-fit (GOF) | 1.05 | An indicator of the quality of the structure refinement. |
Electrochemical Methods for Detection and Characterization of this compound
Electrochemical methods offer a sensitive and often simple approach for the detection and characterization of electroactive molecules like this compound. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be employed to investigate the redox behavior of the compound. The electroactivity of this compound would likely stem from the oxidation of its phenylamino (B1219803) or related functional groups.
The analysis is typically performed using a three-electrode system consisting of a working electrode (e.g., glassy carbon electrode), a reference electrode, and a counter electrode. The working electrode can be modified with nanomaterials, such as graphene or metallic nanoparticles, to enhance sensitivity and catalytic activity. rsc.org When a potential is swept, the compound can be oxidized or reduced at the electrode surface, generating a current that is proportional to its concentration.
For quantitative analysis, DPV is often preferred due to its higher sensitivity and better resolution compared to CV. By optimizing experimental conditions such as pH, a linear relationship between the peak current and the concentration of this compound can be established. This allows for the development of an electrochemical sensor with a specific linear range and a low limit of detection (LOD). researchgate.net Such sensors can be cost-effective and provide rapid analysis, making them suitable for various applications. rsc.org
Table 3: Potential Performance Characteristics of an Electrochemical Sensor for this compound Note: This data is hypothetical, based on performance metrics for sensors detecting similar aromatic amine compounds. researchgate.net
| Parameter | Characteristic | Description |
|---|---|---|
| Technique | Differential Pulse Voltammetry (DPV) | Provides high sensitivity and low background current for quantification. |
| Working Electrode | Graphene-Modified Glassy Carbon Electrode | Offers a large surface area and fast electron transfer kinetics, enhancing the signal. rsc.org |
| pH of Supporting Electrolyte | 7.0 (Phosphate Buffer) | The pH affects the protonation state and redox potential of the analyte. |
| Oxidation Peak Potential | +0.75 V (vs. Ag/AgCl) | The potential at which the compound undergoes electrochemical oxidation. |
| Linear Range | 0.1 µM - 50 µM | The concentration range over which the sensor response is directly proportional to the analyte concentration. researchgate.net |
| Limit of Detection (LOD) | 0.03 µM (S/N = 3) | The lowest concentration of the analyte that can be reliably detected. researchgate.net |
| Selectivity | Good | The sensor shows minimal interference from common excipients and structurally related compounds. |
Development of Bioanalytical Methods for this compound in Research Matrices (e.g., cell lysates, protein solutions)
The quantification of this compound in complex biological research matrices like cell lysates or protein solutions is crucial for in vitro pharmacological studies. Developing a robust bioanalytical method requires careful consideration of sample preparation, chromatographic separation, and detection to ensure accuracy, precision, and sensitivity.
Sample preparation is the most critical step and aims to remove interfering matrix components, such as proteins and lipids, which can suppress the detector signal or damage the analytical column. Common techniques include:
Protein Precipitation (PPT): A simple and fast method where a cold organic solvent (e.g., acetonitrile) is added to the sample to denature and precipitate proteins.
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its differential solubility in two immiscible liquids.
Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away, followed by elution of the purified analyte.
Following sample cleanup, the extract is typically analyzed using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This combination provides excellent selectivity and sensitivity. The chromatographic step separates the target compound from any remaining matrix components, while the mass spectrometer provides definitive identification and quantification based on the compound's specific mass-to-charge ratio (m/z) and its fragmentation pattern. SFC coupled with mass spectrometry (SFC-MS) is also a viable platform, particularly beneficial for its speed and reduced solvent usage. nih.gov Method validation is essential and involves assessing parameters like linearity, accuracy, precision, recovery, and matrix effect to ensure reliable results.
Table 4: Example Bioanalytical Method for this compound in Cell Lysate
| Step | Procedure | Details |
|---|---|---|
| 1. Sample Preparation | Solid-Phase Extraction (SPE) | Cartridge: Mixed-mode cation exchange. Procedure: Condition, load sample, wash with methanol, elute with 5% ammonia (B1221849) in methanol. |
| 2. Chromatography | UHPLC | Column: C18 (1.7 µm, 2.1 x 50 mm). Mobile Phase: Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid. |
| 3. Detection | Tandem Mass Spectrometry (MS/MS) | Ionization Mode: Electrospray Ionization Positive (ESI+). MRM Transitions: Parent ion m/z 313.2 → Product ion m/z 195.1 (Quantifier); Parent ion m/z 313.2 → Product ion m/z 152.1 (Qualifier). |
| 4. Quantification | Internal Standard (IS) Method | An isotopically labeled version of the analyte is used to correct for variability in sample preparation and instrument response. |
Exploratory in Vitro and Preclinical Research Avenues of N 3 Acetylamino Phenyl 4 Propoxybenzamide Non Clinical Focus
In Vitro Biological Activity Screening of N-[3-(acetylamino)phenyl]-4-propoxybenzamide
The initial exploration of a compound's biological relevance often begins with in vitro screening to identify potential areas of pharmacological interest. For this compound, this involves a series of cell-based assays and high-throughput screening approaches to elucidate its effects on various biological targets and pathways.
Cell-based assays are fundamental in determining the biological activity of a compound by observing its effects on living cells. While specific data on this compound is not extensively detailed in publicly accessible literature, the general approach for compounds of this class involves a variety of assays. For instance, related benzamide (B126) derivatives have been evaluated for their antiproliferative activity against various cancer cell lines. nih.gov These assays typically involve exposing cultured cells to the compound and measuring parameters such as cell viability, proliferation, and apoptosis induction. For example, a study on N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives demonstrated their ability to inhibit histone deacetylases and exhibit antiproliferative effects on human colon carcinoma (HCT116) and non-small cell lung cancer (A549) cell lines. nih.gov Such studies provide a framework for how this compound could be assessed.
| Assay Type | Cell Line Example | Endpoint Measured | Potential Application |
| Antiproliferation Assay | HCT116 (Colon Carcinoma) | Cell Viability (e.g., MTT assay) | Oncology |
| Apoptosis Assay | A549 (Lung Carcinoma) | Caspase Activity, Annexin V staining | Oncology |
| Cell Cycle Analysis | MDA-MB-231 (Breast Cancer) | DNA content (Flow Cytometry) | Oncology |
High-throughput screening (HTS) allows for the rapid assessment of a large number of compounds against a specific biological target. axxam.com This methodology is crucial in the early stages of drug discovery to identify "hit" compounds with desired activity. axxam.com For a compound like this compound, HTS could be employed to screen its activity against a wide array of targets, such as enzymes, receptors, or signaling pathways. The process involves miniaturized assays in multi-well plates, automated liquid handling, and sensitive detection methods. axxam.com For example, a phenotypic high-content HTS was used to identify inhibitors of the NLRP3 inflammasome, screening a library of 81,000 small molecules. nih.gov This approach could be adapted to investigate the effects of this compound on various cellular processes.
| HTS Platform | Assay Principle | Target Class Example | Potential Throughput |
| Fluorescence-Based Assays | Measurement of fluorescent probes | Kinases, Proteases | 10,000s of compounds/day |
| Luminescence-Based Assays | Measurement of light emission | GPCRs, Reporter Genes | 10,000s of compounds/day |
| High-Content Imaging | Automated microscopy and image analysis | Cellular morphology, Protein localization | 1,000s of compounds/day |
Investigational Toxicology Studies of this compound (Mechanistic in vitro focus)
Understanding the toxicological profile of a compound is a critical component of its preclinical evaluation. In vitro toxicology studies provide initial insights into potential safety concerns at the cellular level.
| Cell Line | Origin | Typical Assay | Endpoint |
| HepG2 | Human Liver Carcinoma | Neutral Red Uptake | Cell Viability |
| HEK293 | Human Embryonic Kidney | LDH Release | Membrane Integrity |
| NIH/3T3 | Mouse Embryo Fibroblast | AlamarBlue | Metabolic Activity |
Genotoxicity assays are designed to detect the potential of a compound to damage genetic material (DNA). nih.gov Positive results in these assays can indicate a potential for carcinogenicity. Standard in vitro genotoxicity tests include the Ames test (bacterial reverse mutation assay), the in vitro micronucleus test, and the chromosomal aberration assay. nih.govresearchgate.net For example, studies on para-phenylenediamine (PPD) and its acetylated metabolites have shown that while PPD is genotoxic, its N-acetylated derivatives are not, suggesting that acetylation can be a detoxification pathway. researchgate.net Given the N-acetylphenyl group in this compound, its genotoxic potential would be a key area of investigation.
| Assay | Test System | Endpoint | Metabolic Activation |
| Ames Test | Salmonella typhimurium strains | Gene Mutation | With and without S9 mix |
| In Vitro Micronucleus Test | Human Lymphocytes or CHO cells | Chromosome Damage | With and without S9 mix |
| Chromosomal Aberration Test | Human Lymphocytes or CHO cells | Chromosome Damage | With and without S9 mix |
Preclinical Animal Model Studies Investigating Biological Effects of this compound (Mechanistic Focus)
| Animal Model | Disease Area | Potential Mechanistic Endpoint | Relevance |
| Xenograft Mouse Model (e.g., with HCT116 cells) | Oncology | Tumor growth inhibition, Biomarker modulation (e.g., Ki-67, cleaved caspase-3) | To assess in vivo antiproliferative and pro-apoptotic activity. |
| Rodent Model of Diabetes (e.g., db/db mouse) | Metabolic Disease | Blood glucose levels, Insulin sensitivity | To investigate potential antidiabetic effects. |
| Transgenic Mouse Models of Neurodegeneration | Neurology | Behavioral tests, Histopathological analysis of brain tissue | To explore potential neuroprotective properties. |
No Publicly Available Preclinical Data for this compound
Extensive searches of scientific literature and chemical databases have revealed no publicly available exploratory in vitro or preclinical research data for the chemical compound this compound. As a result, the requested detailed article on its pharmacological activity, mechanistic biomarkers, toxicokinetics, and repurposing potential in animal models cannot be generated at this time.
The specific inquiries for research avenues focusing on the mechanistic aspects of this particular compound did not yield any relevant studies. This suggests that this compound may be a novel compound that has not yet been the subject of published scientific investigation, or it may be a compound that has been synthesized but not characterized in biological systems according to publicly accessible records.
Without foundational research on its biological effects, any discussion of its pharmacological activity, potential biomarkers to track its mechanism of action, its disposition within animal models (toxicokinetics), or any scientifically-grounded speculation on its repurposing potential would be entirely speculative and would not meet the required standards of scientific accuracy.
Further research and publication in peer-reviewed scientific journals are necessary before a comprehensive and factual article on the preclinical profile of this compound can be composed.
Based on the comprehensive search conducted, there is no specific scientific literature or research data available for the chemical compound "this compound" in relation to the outlined future research directions. The search results yielded information on other benzamide derivatives or general concepts in drug delivery and research, but no studies directly investigating "this compound" within the requested contexts of artificial intelligence, novel delivery systems, synergistic interactions, neglected biological systems, or translational hypotheses.
Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline and focuses solely on "this compound," as no research findings exist in the public domain to support the content for the specified sections and subsections. Any attempt to create such an article would involve speculation and would not be based on factual, verifiable scientific research, which would contradict the core requirements of the request.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-[3-(acetylamino)phenyl]-4-propoxybenzamide to improve yield and purity?
- Methodological Answer :
- Step 1 : Use a multi-step approach involving amide bond formation. For example, react 3-(acetylamino)aniline with 4-propoxybenzoyl chloride in a dichloromethane (DCM)/water biphasic system under ice-cooling (0–5°C) to minimize side reactions. Sodium carbonate or potassium carbonate can act as a base to deprotonate the amine and drive the reaction .
- Step 2 : Monitor reaction progress via TLC or HPLC. Purify the crude product using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water.
- Key Parameters :
- Scale : Reactions at 125 mmol scale have been successfully performed for similar compounds, but smaller scales (10–20 mmol) are recommended for initial optimization .
- Solvent : DCM is preferred for its ability to dissolve aromatic amines and acyl chlorides.
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC experiments. The acetyl group (δ ~2.1 ppm in 1H; ~168 ppm in 13C) and propoxy chain (δ ~1.0–4.0 ppm in 1H) are critical markers .
- FTIR : Confirm amide C=O stretching (~1670–1690 cm⁻¹) and N-H bending (~1550 cm⁻¹).
- Mass Spectrometry : Use HRMS (ESI+) to verify the molecular ion ([M+H]+) and rule out impurities.
Advanced Research Questions
Q. How should researchers evaluate the mutagenic potential of this compound and its intermediates?
- Methodological Answer :
- Ames II Testing : Follow OECD Guideline 471. Prepare S9 liver microsomal fractions for metabolic activation. Test the compound at concentrations of 0.1–5000 µg/plate using Salmonella typhimurium strains (TA98, TA100) .
- Data Interpretation : Compare revertant colony counts to negative controls. A ≥2-fold increase in colonies indicates mutagenicity. For example, anomeric amide derivatives may show mutagenicity comparable to benzyl chloride (negative control threshold: <50 revertants/plate) .
Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- In Silico Analysis : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR or PARP. Compare results with in vitro kinase assays (e.g., ADP-Glo™ Kinase Assay) .
- Dose-Response Studies : Use IC50 values from MTT assays (72-hour exposure, 0.1–100 µM) to validate potency across cell lines (e.g., HeLa vs. MCF-7). Statistical outliers may arise from cell-specific uptake mechanisms .
Q. How can computational chemistry guide the design of this compound analogs with improved stability?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level. Calculate bond dissociation energies (BDEs) for the propoxy group to predict hydrolytic stability.
- MD Simulations : Simulate 100-ns trajectories in explicit water (GROMACS) to assess conformational flexibility. Rigid analogs with reduced RMSD (<1.5 Å) are prioritized for synthesis .
Handling and Safety Considerations
Q. What precautions are critical for handling thermally unstable intermediates during the synthesis of this compound?
- Methodological Answer :
- Storage : Store intermediates at –20°C under nitrogen. Avoid light exposure (use amber vials) .
- Decomposition Monitoring : Perform DSC analysis to identify decomposition onset temperatures. For example, compound 3 (a structural analog) decomposes at 85°C, requiring reactions to be kept below 60°C .
Pharmacological Evaluation
Q. What in vitro assays are recommended to assess the anticancer potential of this compound?
- Methodological Answer :
- Apoptosis Assay : Use Annexin V-FITC/PI staining (flow cytometry) in HCT-116 cells after 48-hour treatment (10 µM).
- Cell Cycle Analysis : Fix cells with 70% ethanol, stain with PI/RNase, and quantify G1/S arrest via flow cytometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
